Atrial natriuretic factor is primarily produced in the cardiac atria, specifically within granules in atrial cardiomyocytes. Its synthesis begins with a larger precursor molecule, preproANP, which undergoes several cleavage steps to yield the biologically active 28-amino-acid peptide. The gene encoding this peptide is located on chromosome 1 and is expressed predominantly in atrial tissue .
Atrial natriuretic factor belongs to a family of natriuretic peptides that includes brain natriuretic peptide and C-type natriuretic peptide. These peptides share structural similarities and are involved in cardiovascular regulation. Atrial natriuretic factor is classified as a hormone due to its systemic effects on renal function and blood pressure regulation .
The synthesis of atrial natriuretic factor begins with the transcription of the NPPA gene, leading to the formation of preproANP. This precursor undergoes post-translational modifications, including cleavage by specific proteases such as corin, resulting in proANP and subsequently the active form of atrial natriuretic factor .
Atrial natriuretic factor (3-28) has a unique structure characterized by a disulfide bond that forms a cyclic conformation. The peptide consists of 28 amino acids with a central ring formed by two cysteine residues at positions 7 and 23 .
Atrial natriuretic factor participates in various biochemical reactions primarily related to its signaling pathways. Upon release into circulation, it binds to specific receptors on target tissues, leading to downstream effects such as increased intracellular levels of cyclic guanosine monophosphate (cGMP).
The mechanism of action for atrial natriuretic factor involves several steps:
Research indicates that atrial natriuretic factor significantly impacts renal function and cardiovascular health by modulating fluid balance and blood pressure.
Atrial natriuretic factor has several important applications in scientific research and clinical practice:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2